4,5-Dimethyl-2-furoic acid
Overview
Description
4,5-Dimethyl-2-furoic acid is a chemical compound with the empirical formula C7H8O3 . It is a solid substance and has a molecular weight of 140.14 .
Synthesis Analysis
The synthesis of this compound involves several steps. One key step involves the formation of (4 R,5 R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by the reaction of methylmagnesium chloride with the corresponding 4,5-bis (dimethylamide) . Another approach involves the conversion of furfural into furoic acids through chemo-catalytic and/or bio-catalytic processes .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1cc (oc1C)C (O)=O
. The InChI key for this compound is BNVXYXRSJIWWDX-UHFFFAOYSA-N
. Chemical Reactions Analysis
This compound can participate in Diels–Alder reactions despite its electron-withdrawing substituents . These reactions benefit from a substantial rate-enhancement when water is used as a solvent, and from activation of the 2-furoic acids by conversion to the corresponding carboxylate salts .Scientific Research Applications
Identification in Food and Beverages
4,5-Dimethyl-2-furoic acid, along with other furanic compounds, has been identified in various food and beverage samples. An HPLC method was developed to separate and identify these compounds in fruit juices, drinks, wine, and beer. This method is essential for understanding the chemical composition and potential degradation products of sugars and ascorbic acid in these products (Yuan & Chen, 1998).
Role in Chemical Synthesis
This compound has been used in various chemical synthesis processes. For instance, it has been involved in the reaction to produce 2,3-Dimethylfuran, showcasing its utility in organic chemistry and synthesis (Mndzhoian, 1959). Furthermore, it has been used in the alkylation of 2,4-dimethyl-3-furoic acid, leading to the synthesis of compounds like 4,6-dioxo-14-norfuranoeudesmane, which are key intermediates in the synthesis of certain eudesmanolides and elemanolides (Tada & Takahashi, 1978).
Biomass-Derived Chemical Feedstock
Recent studies have explored the use of this compound in the context of biomass-derived chemical feedstocks. For example, its oxidation to furoic acid has been examined as a potential pathway for sustainable chemical production (Gupta, Fukuoka, & Nakajima, 2018). This application is particularly significant in the context of developing renewable and environmentally friendly chemical processes.
Potential in Vasorelaxation and Pharmacology
This compound has been identified in studies investigating natural compounds with vasorelaxant properties. For instance, it was found in the acidic fraction of rutin-free tartary buckwheat extract, which exhibited potent vasorelaxant effects (Matsui et al., 2010). This finding suggests potential pharmacological applications, particularly in cardiovascular health.
Biocatalytic Production
The biocatalytic production of chemicals like 2,5-furandicarboxylic acid, which is increasingly important as a sustainable substitute for petroleum-derived chemicals, has been researched extensively. The biocatalytic approach offers advantages such as higher selectivity and environmental friendliness, with this compound playing a role in these processes (Yuan et al., 2019).
Mechanism of Action
Target of Action
Furanic compounds, which include 4,5-dimethyl-2-furoic acid, are known for their reactivity . They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .
Mode of Action
Furanic compounds, including this compound, are known to undergo various chemical transformations . For instance, the oxidation of furfural, a related furanic compound, gives the corresponding 2-furoic acid, which can be transformed into dicarboxylic acids and unsubstituted compounds .
Biochemical Pathways
It is known that furanic compounds, including this compound, are involved in various biological processes . For instance, furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate .
Pharmacokinetics
It is known that this compound is a colorless crystalline substance, readily soluble in alcohol and ether, but sparingly soluble in cold water . This solubility profile may influence its bioavailability.
Result of Action
Furanic compounds, including this compound, are known for their reactivity and potential applications in the synthesis of new fuels and polymer precursors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents may affect its distribution and availability in various environments . Moreover, the compound’s stability could be influenced by factors such as temperature, pH, and presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that furanic compounds, including 4,5-Dimethyl-2-furoic acid, can undergo biological transformations . For instance, a genetically modified Pseudomonas putida KT2440 was able to produce 2-furoic acid from furfural and 5-HMF, with 2-furoic acid being a mutual intermediate of furfural and 5-HMF metabolism .
Molecular Mechanism
It is known that furanic compounds can undergo oxidation and reduction processes in biological systems
Temporal Effects in Laboratory Settings
One study has shown that Diels–Alder reactions involving 2-furoic acids, a class of compounds that includes this compound, can be performed under very mild conditions .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that furanic compounds can be metabolized by microorganisms
Properties
IUPAC Name |
4,5-dimethylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVXYXRSJIWWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379275 | |
Record name | 4,5-Dimethyl-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89639-83-8 | |
Record name | 4,5-Dimethyl-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4,5-Dimethyl-2-furoic acid?
A1: this compound is an organic compound belonging to the furan carboxylic acid family. It has been investigated as a potential chemical building block. [, , ]
Q2: Where can I find information about the synthesis of this compound?
A2: Several publications describe the synthesis of this compound. You can find a detailed procedure in the paper titled "Convenient Synthesis of this compound." []
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